molecular formula C10H14N2S B1311295 4-Thiomorpholinoaniline CAS No. 22589-35-1

4-Thiomorpholinoaniline

Cat. No. B1311295
CAS RN: 22589-35-1
M. Wt: 194.3 g/mol
InChI Key: RQXQMUUSQGCLPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Thiomorpholinoaniline involves a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . The resulting compound, 4-(4-nitrophenyl)thiomorpholine, is then reduced to form this compound . This compound is a useful building block in medicinal chemistry .


Molecular Structure Analysis

The crystal and molecular structures of the precursor compound, 4-(4-nitrophenyl)thiomorpholine, have been characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its formation from the reduction of the nitro group in 4-(4-nitrophenyl)thiomorpholine . This compound can then be used as a building block in amide-coupling reactions .

Scientific Research Applications

Antimicrobial Activity

Research by Kardile and Kalyane (2010) focused on synthesizing thiomorpholine derivatives, including 4-thiomorpholinoaniline, to explore their antimicrobial properties. These compounds were developed through nucleophilic substitution reactions and tested for antimicrobial activity, indicating potential applications in developing new antimicrobials with optimized biological effects and decreased microbial resistance. The study's findings contribute to the understanding of how structural modifications in thiomorpholine derivatives can impact their antimicrobial efficacy (D. Kardile & N. Kalyane, 2010).

DPP-IV Inhibition

In a study by Han et al. (2012), this compound was part of a series of thiomorpholine-bearing compounds designed as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, synthesized from natural and non-natural L-amino acids, demonstrated DPP-IV inhibition in vitro. Compounds with significant inhibitory activity were further evaluated in a mouse oral glucose tolerance test, showing the potential of thiomorpholine derivatives in managing conditions like diabetes through DPP-IV inhibition (Bei Han et al., 2012).

Medicinal Chemistry Building Blocks

Walker and Rogier (2013) highlighted the importance of thiomorpholine and its derivatives, including this compound, as valuable building blocks in medicinal chemistry. The research introduced novel bridged bicyclic thiomorpholines, synthesizing these structures from inexpensive starting materials through straightforward chemistry. These novel building blocks have potential applications in developing therapeutics, showcasing the versatility of thiomorpholine derivatives in medicinal chemistry (Daniel P. Walker & D. J. Rogier, 2013).

Catalytic Applications

A study by Ilgin, Ozay, and Ozay (2019) described the synthesis of a hydrogel containing a thioether group from N-metacrylamido thiomorpholine, which was used as a selective support material for preparing gold nanoparticles. This composite material demonstrated high catalytic activity for the reduction of 4-nitrophenol, indicating the potential of this compound derivatives in catalysis and materials science for environmental and industrial applications (P. Ilgin, O. Ozay, & H. Ozay, 2019).

Safety and Hazards

The safety data sheets for 4-Thiomorpholinoaniline indicate that it is not intended for human or veterinary use. It is used for research purposes only, and appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

4-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXQMUUSQGCLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444686
Record name 4-Thiomorpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22589-35-1
Record name 4-Thiomorpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 23.47 g of 4-(p-nitrophenyl)-tetrahydro-4H-1,4-thiazine in 1.5 l of dioxane is hydrogenated over Raney-nickel until the hydrogen uptake has finished. Thereafter, the catalyst is removed by filtration, washed well with dioxane and the filtrate is evaporated in vacuo. By recrystallization of the crude product from dichloromethane/ether, there is obtained 4-(p-aminophenyl)-tetrahydro-4H-1,4-thiazine of melting point 109°-111°.
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23.47 g
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1.5 L
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Synthesis routes and methods II

Procedure details

Stannous chloride dihydrate (10 g, 44.4 mmol) was added to a solution of 4-(4-nitro-phenyl)-thiomorpholine (2 g, 8.9 mmol) in ethyl acetate and stirred at room temperature for 4 hr. Water was added and the reaction mixture was neutralized with triethyl amine. The organic layer was dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to yield 4-thiomorpholin-4-yl-phenylamine (1.2 g, 60%) as a solid.
[Compound]
Name
Stannous chloride dihydrate
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10 g
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2 g
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Synthesis routes and methods III

Procedure details

4-(4-Nitro-phenyl)-thiomorpholine (3.0 g, 13.4 mmol), as prepared in Reference Example 13a above, was dissolved in ethanol (250 mL) and 10% palladium on carbon (250 mg) was added. This mixture was shaken on a Parr hydrogenator for 3 h. The reaction mixture was then filtered through diatomaceous earth and concentrated under vacuum. The residue was triturated with hexane to yield an gray solid (2.1 g).
Quantity
3 g
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250 mL
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250 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the crystal structure of 4-(4-nitrophenyl)thiomorpholine relevant, even though 4-thiomorpholinoaniline is the actual compound of interest in medicinal chemistry?

A1: Understanding the crystal structure of precursors like 4-(4-nitrophenyl)thiomorpholine provides valuable insights into the potential reactivity and structural features of the final compound, this compound []. For example, the study found that 4-(4-nitrophenyl)thiomorpholine adopts a specific conformation in its crystal structure, influenced by weak hydrogen bonding and aromatic stacking interactions []. This information can help predict how this compound might interact with other molecules, including potential drug targets.

Q2: How does the structure of 4-(4-nitrophenyl)thiomorpholine in the solid state differ from its morpholine analog?

A2: The research highlights a significant difference between the solid-state structures of 4-(4-nitrophenyl)thiomorpholine and its morpholine counterpart. The presence of the sulfur atom in the thiomorpholine ring leads to the formation of centrosymmetric dimers through C–H···O weak hydrogen bonds, involving methylene groups adjacent to the sulfur and face-to-face aromatic stacking []. This type of interaction is absent in the morpholine analog, demonstrating how subtle changes in structure can significantly impact intermolecular interactions and solid-state packing.

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